molecular formula C21H26N6S B4357011 2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

Cat. No.: B4357011
M. Wt: 394.5 g/mol
InChI Key: ZYHFTZZNLCYJJC-UHFFFAOYSA-N
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Description

“2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a complex structure with multiple fused rings, including pyrazole, triazole, and pyrimidine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the formation of each ring system followed by their fusion. Common synthetic routes may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Formation of the triazole ring: This can be synthesized via the cyclization of hydrazides with nitriles or through the Huisgen 1,3-dipolar cycloaddition of azides with alkynes.

    Formation of the pyrimidine ring: This can be synthesized through the Biginelli reaction, which involves the condensation of urea, aldehydes, and β-keto esters.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase the reaction rate and selectivity.

    Solvent selection: Choosing appropriate solvents to dissolve reactants and control the reaction environment.

    Temperature and pressure control: Optimizing temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothieno ring.

    Reduction: Reduction reactions may target the nitrogen atoms in the triazole and pyrimidine rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

This compound, due to its complex structure, may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of other complex molecules.

    Biology: Potential use as a probe to study biological processes involving heterocyclic compounds.

    Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, such compounds may:

    Bind to enzymes: Inhibiting or activating their function.

    Interact with receptors: Modulating signal transduction pathways.

    Affect cellular processes: Such as DNA replication, protein synthesis, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 9-(1,1-dimethylpropyl)-2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 9-(1,1-dimethylpropyl)-2-(1,3-dimethyl-1H-pyrazol-5-yl)-8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

This compound’s uniqueness lies in its specific arrangement of fused rings and substituents, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

4-(2,5-dimethylpyrazol-3-yl)-13-(2-methylbutan-2-yl)-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6S/c1-6-21(3,4)13-7-8-14-16(10-13)28-20-17(14)19-23-18(25-27(19)11-22-20)15-9-12(2)24-26(15)5/h9,11,13H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHFTZZNLCYJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1CCC2=C(C1)SC3=C2C4=NC(=NN4C=N3)C5=CC(=NN5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 2
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 3
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 4
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 5
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE
Reactant of Route 6
2-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-9-(TERT-PENTYL)-8,9,10,11-TETRAHYDRO[1]BENZOTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE

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